N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
CAS No.:
Cat. No.: VC14957340
Molecular Formula: C20H30N2O5S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
![N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide -](/images/structure/VC14957340.png)
Specification
Molecular Formula | C20H30N2O5S |
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Molecular Weight | 410.5 g/mol |
IUPAC Name | N-cyclohexyl-4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C20H30N2O5S/c1-2-27-18-8-10-19(11-9-18)28(24,25)22(17-6-4-3-5-7-17)16-20(23)21-12-14-26-15-13-21/h8-11,17H,2-7,12-16H2,1H3 |
Standard InChI Key | LZKPWAMXFMRMLD-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3CCCCC3 |
Introduction
Synthesis
The synthesis of N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves a multi-step process starting from 4-ethoxybenzenesulfonyl chloride. This intermediate reacts with cyclohexylamine to form the N-cyclohexyl-4-ethoxybenzenesulfonamide, which is then further modified by introducing the morpholin-4-yl-2-oxoethyl group through appropriate coupling reactions.
Biological Activity
While specific biological activity data for N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is scarce, sulfonamides are known to inhibit carbonic anhydrase enzymes and exhibit antimicrobial effects. The presence of a morpholine ring could enhance interactions with biological targets, potentially leading to novel therapeutic applications.
Potential Applications
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Antimicrobial Agents: Sulfonamides are traditionally used as antimicrobial drugs by inhibiting folic acid synthesis in bacteria.
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Enzyme Inhibitors: The compound might act as an inhibitor for enzymes like carbonic anhydrase, which is involved in various physiological processes.
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Pharmacological Modulators: The morpholine moiety could contribute to interactions with receptors or enzymes, influencing various physiological pathways.
Future Directions
Future research should focus on:
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Biological Screening: Assessing the compound's activity against various enzymes and receptors.
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Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.
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Toxicity Assessments: Determining its safety profile in animal models.
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